molecular formula C20H21ClN4S B2769151 5-(4-Chlorophenyl)-4-(4-(2-methylallyl)piperazin-1-yl)thieno[2,3-d]pyrimidine CAS No. 329709-00-4

5-(4-Chlorophenyl)-4-(4-(2-methylallyl)piperazin-1-yl)thieno[2,3-d]pyrimidine

Cat. No.: B2769151
CAS No.: 329709-00-4
M. Wt: 384.93
InChI Key: PXSREMPSWGTQIQ-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-4-(4-(2-methylallyl)piperazin-1-yl)thieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a chlorophenyl group, a piperazine ring substituted with a 2-methylallyl group, and a thieno[2,3-d]pyrimidine core. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-4-(4-(2-methylallyl)piperazin-1-yl)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a chlorophenyl group is introduced to the thieno[2,3-d]pyrimidine core.

    Substitution with Piperazine: The piperazine ring is then introduced through a substitution reaction, often using a suitable piperazine derivative.

    Alkylation with 2-Methylallyl Group: Finally, the piperazine ring is alkylated with a 2-methylallyl group under basic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-4-(4-(2-methylallyl)piperazin-1-yl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated solvents, strong bases or acids, and catalysts like palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or dealkylated products.

Scientific Research Applications

5-(4-Chlorophenyl)-4-(4-(2-methylallyl)piperazin-1-yl)thieno[2,3-d]pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-4-(4-(2-methylallyl)piperazin-1-yl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to and modulate their activity.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes that are affected by the compound.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-4-(4-(2-methylallyl)piperazin-1-yl)thieno[2,3-d]pyrimidine: The parent compound.

    This compound Derivatives: Compounds with slight modifications to the parent structure.

    Other Thienopyrimidines: Compounds with similar thieno[2,3-d]pyrimidine cores but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-(4-chlorophenyl)-4-[4-(2-methylprop-2-enyl)piperazin-1-yl]thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4S/c1-14(2)11-24-7-9-25(10-8-24)19-18-17(12-26-20(18)23-13-22-19)15-3-5-16(21)6-4-15/h3-6,12-13H,1,7-11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSREMPSWGTQIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1CCN(CC1)C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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